The Pharmacological Architecture of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-ones
The Pharmacological Architecture of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-ones
From Antifolates to Proteostasis Regulators: A Technical Guide
Executive Summary
The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry. Unlike its fully aromatic counterparts (widely used as kinase inhibitors like Palbociclib), this saturated derivative possesses unique stereochemical and solubility properties that mimic reduced folate cofactors. Historically anchored by the clinical candidate Lometrexol , this scaffold acts as a potent antimetabolite targeting Glycinamide Ribonucleotide Formyltransferase (GARFT) .[1][2][3] However, recent 2024-2025 breakthroughs have repurposed this architecture as a novel inhibitor of Valosin-Containing Protein (VCP/p97) , opening new therapeutic corridors for Acute Myeloid Leukemia (AML).
This guide dissects the biological activity, structure-activity relationships (SAR), and experimental validation protocols for this versatile pharmacophore.
Chemical Architecture & Pharmacophore Analysis
The core structure consists of a pyrimidine ring fused to a saturated tetrahydropyridine ring. This saturation at positions 5, 6, 7, and 8 introduces critical conformational flexibility and a chiral center at C6, which is pivotal for biological recognition.
1.1 Structural Features[4]
-
H-Bonding Interface (N3/C4/N1): The "4(3H)-one" motif functions as a donor-acceptor-donor triad, mimicking the pterin ring of folic acid. This is essential for binding in the folate pocket of enzymes like GARFT and DHFR.
-
The C6 Chiral Center: In antifolates like Lometrexol, the (6R)-configuration is biologically active, aligning the glutamate tail with the enzyme's sub-pocket.
-
Pucker & Solubility: The tetrahydropyridine ring is not planar; it adopts a half-chair or sofa conformation. This increases aqueous solubility compared to flat aromatic analogs and allows for specific hydrophobic interactions in the p97 ATPase domain.
Primary Biological Targets
2.1 The Antifolate Paradigm: GARFT Inhibition
The classical application of this scaffold is the disruption of de novo purine biosynthesis.[1][3]
-
Mechanism: The derivative Lometrexol (DDATHF) acts as a tight-binding inhibitor of GARFT. By mimicking 10-formyl-tetrahydrofolate, it prevents the transfer of the formyl group to Glycinamide Ribonucleotide (GAR).
-
Downstream Consequence: This blockade leads to a depletion of intracellular purine pools (ATP/GTP) and accumulation of GAR, causing S-phase arrest and subsequent apoptosis.
-
Key Insight: Unlike Methotrexate (which targets DHFR), GARFT inhibitors are effective even in cells with elevated DHFR levels, provided cellular transport (RFC) is intact.
2.2 The Emerging Target: VCP/p97 Inhibition (AML)
Recent studies (2024-2025) have identified 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives (e.g., Compound V12) as potent inhibitors of p97.[5]
-
Mechanism: p97 is an AAA+ ATPase critical for protein homeostasis (ERAD pathway).[6][7] These derivatives bind to the D2 ATPase domain, preventing ATP hydrolysis.
-
Therapeutic Impact: Inhibition causes an accumulation of ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and lethal ER stress, particularly in secretory-heavy cancer cells like AML.[8]
Biological Pathway Visualization
The following diagram illustrates the dual-targeting potential of this scaffold: the classical blockade of Purine Synthesis (via GARFT) and the novel disruption of Protein Homeostasis (via p97).
Caption: Dual mechanism of action showing metabolic blockade (GARFT) and proteotoxic stress induction (p97).
Structure-Activity Relationship (SAR)
To optimize this scaffold, modifications must be precise. The table below synthesizes SAR data from key antifolate and p97 inhibitor studies.
| Position | Functional Role | Optimization Strategy |
| N3 / C4 | Binding Motif | Strict Conservation. The lactam (NH-CO) is critical for H-bonding with Asp/Glu residues in the active site. Alkylation here usually abolishes activity. |
| C2 | Electronic Tuning | Amino (-NH2) vs. Methyl. An amino group (as in Lometrexol) enhances affinity via H-bonding. A methyl group is tolerated in p97 inhibitors but reduces potency in antifolates. |
| C6 | Diversity Vector | Critical Junction. • Antifolates:[1][2][3] Requires a bulky aryl-glutamate tail. The (6R) stereochemistry is essential for GARFT binding.• p97 Inhibitors: Benzylamine or indole substituents here interact with the Cys522 residue of p97.[5] |
| N8 | Solubility/Shape | Unsubstituted (NH) or Methyl. N8-H is often required for H-bonding. Methylation can lock conformation but may reduce solubility. |
Experimental Protocols
5.1 Synthesis: The Cyclocondensation Approach
Context: This is the most reliable method to generate the 6-substituted scaffold with high yield.
-
Reagents: 2,4-diamino-6-hydroxypyrimidine, appropriate
-unsaturated ketone or aldehyde, and a catalyst (e.g., p-toluenesulfonic acid). -
Procedure:
-
Dissolve pyrimidine precursor in DMF/DMAc.
-
Add the unsaturated carbonyl component (1.1 eq).
-
Heat to 100°C for 4-6 hours.
-
Critical Step: The reaction proceeds via a Michael addition followed by cyclization.[9]
-
Purification: Precipitate with water/ethanol. Recrystallize from DMF/MeOH to isolate the product.
-
5.2 Biological Assay: GARFT Inhibition (Enzymatic)
Objective: Quantify the inhibition constant (
-
System: Recombinant human GARFT enzyme.
-
Substrate:
-GAR (Glycinamide Ribonucleotide) and 10-formyl-5,8-dideazafolate (cofactor mimic). -
Detection: Spectrophotometric monitoring of the formation of 5,8-dideazafolate at 295 nm (
). -
Protocol:
-
Incubate enzyme with test compound (0.1 nM – 10
M) for 5 mins at 37°C. -
Initiate reaction with GAR substrate.
-
Measure initial velocity (
). -
Validation:
for Lometrexol should be ~60-100 nM.
-
5.3 Biological Assay: Cell Viability & Rescue (Specificity Check)
Objective: Confirm the mechanism is folate-related (for antifolates) or proteotoxic (for p97).
-
Cell Lines: CCRF-CEM (Leukemia) or MV4-11 (AML).
-
Method: CellTiter-Glo (ATP luminescence).
-
Differentiation Step (The "Rescue" Experiment):
-
Set A: Compound only.
-
Set B: Compound + Hypoxanthine (100
M) + Thymidine (10 M). -
Interpretation: If Set B shows restored viability, the compound is a de novo purine synthesis inhibitor (GARFT/DHFR). If Set B dies, the mechanism is likely p97-mediated or off-target cytotoxicity.
-
References
-
Lometrexol Mechanism (GARFT): Beardsley, G. P., et al. "Structure-activity studies of 5,10-dideazatetrahydrofolate analogues." Journal of Medicinal Chemistry, 1989.
-
VCP/p97 Inhibition in AML: Zhang, Y., et al. "Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia."[5][8] Drug Design, Development and Therapy, 2025.[5][8]
-
Solid-Phase Synthesis: Falcó, J. L., et al. "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines."[9][10] Molecular Diversity, 2003.[9][10]
-
Crystal Structure Analysis: Gangjee, A., et al. "Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica, 2013.
-
Clinical Context (Lometrexol): "A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid." British Journal of Cancer, 1999.
Sources
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS - Google Patents [patents.google.com]
- 5. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merit.url.edu [merit.url.edu]
- 10. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
